molecular formula C7H16O4 B3279102 1,5-Pentanediol, monoacetate CAS No. 68750-23-2

1,5-Pentanediol, monoacetate

Cat. No.: B3279102
CAS No.: 68750-23-2
M. Wt: 164.20 g/mol
InChI Key: QOWWTIJYHAUIDT-UHFFFAOYSA-N
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Description

1,5-Pentanediol, monoacetate is an organic compound derived from 1,5-pentanediol It is a colorless, viscous liquid that is used in various industrial applications, including as a plasticizer and in the production of polyesters and polyurethanes

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Pentanediol, monoacetate can be synthesized through the esterification of 1,5-pentanediol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where 1,5-pentanediol and acetic acid are fed into a reactor containing a suitable catalyst. The reaction mixture is heated to the desired temperature, and the product is continuously removed and purified through distillation. This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Pentanediol, monoacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed back to 1,5-pentanediol and acetic acid in the presence of water and an acid or base catalyst.

    Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

Major Products Formed

    Hydrolysis: 1,5-Pentanediol and acetic acid.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Carboxylic acids or aldehydes.

Scientific Research Applications

1,5-Pentanediol, monoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of plasticizers, polyesters, and polyurethanes, contributing to the development of sustainable materials.

Mechanism of Action

The mechanism of action of 1,5-pentanediol, monoacetate involves its ability to undergo esterification and hydrolysis reactions. The ester bond in the compound can be cleaved under acidic or basic conditions, releasing 1,5-pentanediol and acetic acid. This property makes it useful in various chemical processes where controlled release of these components is desired.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Butanediol, monoacetate
  • 1,6-Hexanediol, monoacetate
  • 1,5-Pentanediol

Comparison

1,5-Pentanediol, monoacetate is unique due to its specific chain length and ester functionality, which impart distinct physical and chemical properties. Compared to 1,4-butanediol, monoacetate and 1,6-hexanediol, monoacetate, it offers a balance between flexibility and rigidity in polymer applications. Additionally, its synthesis from renewable sources makes it a more sustainable option compared to its analogs.

Properties

IUPAC Name

acetic acid;pentane-1,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2.C2H4O2/c6-4-2-1-3-5-7;1-2(3)4/h6-7H,1-5H2;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWWTIJYHAUIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80797320
Record name Acetic acid--pentane-1,5-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80797320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68750-23-2
Record name Acetic acid--pentane-1,5-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80797320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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